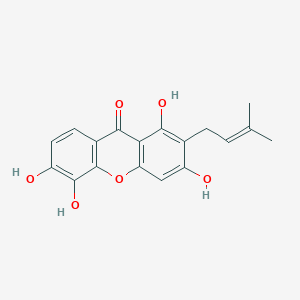
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxybutanoate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(4-chlorophenyl)-3-hydroxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)-3-oxobutanoate.
Reduction: 3-(4-chlorophenyl)-3-hydroxybutanol.
Substitution: 3-(4-substituted phenyl)-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-butyl)-3-hydroxy-3-(4-chlorophenyl)isoindolinone: Similar structure but with an isoindolinone moiety.
N-(tert-alkyl)-2-aroylbenzamides: Similar structure but with aroylbenzamide moiety.
Uniqueness
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate is unique due to its combination of a tert-butyl group, a chlorophenyl group, and a hydroxybutanoate moiety. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
5292-16-0 |
|---|---|
Fórmula molecular |
C14H19ClO3 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C14H19ClO3/c1-13(2,3)18-12(16)9-14(4,17)10-5-7-11(15)8-6-10/h5-8,17H,9H2,1-4H3 |
Clave InChI |
NBBIOMLIBVYOTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C)(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


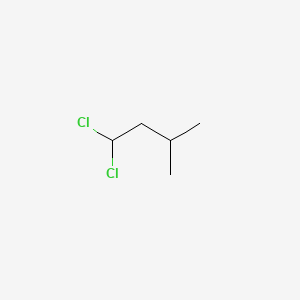
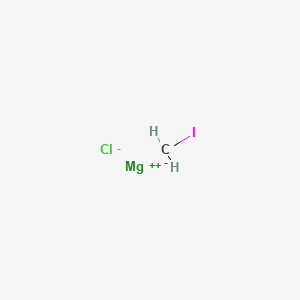
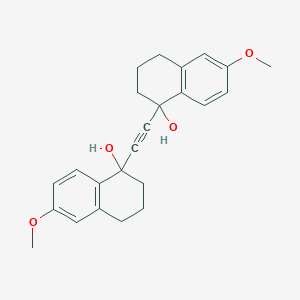
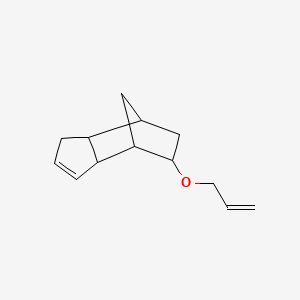
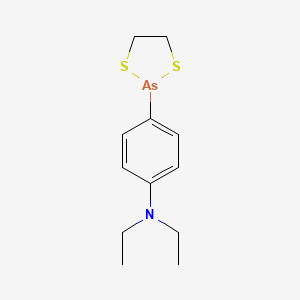
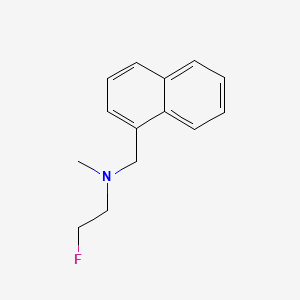
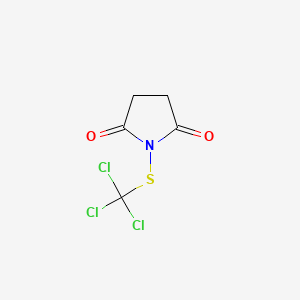
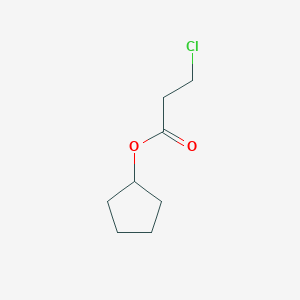

![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
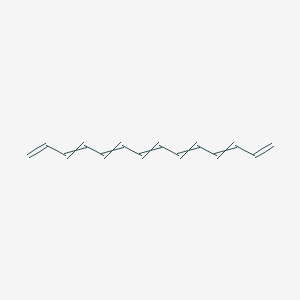
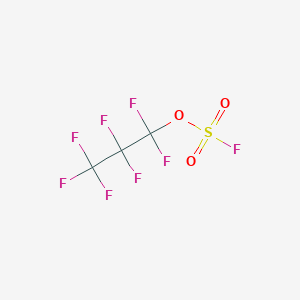
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
